molecular formula C8H7NO B015219 3-Methylbenzo[d]isoxazole CAS No. 4825-75-6

3-Methylbenzo[d]isoxazole

Cat. No.: B015219
CAS No.: 4825-75-6
M. Wt: 133.15 g/mol
InChI Key: GAUKCDPSYQUYQL-UHFFFAOYSA-N
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Description

3-Methylbenzo[d]isoxazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms

Mechanism of Action

Target of Action

3-Methylbenzo[d]isoxazole is a small molecule that has been found to interact with several biological targets. One of the primary targets of this compound is the BRD4 protein . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which are known to play crucial roles in gene transcription regulation .

Mode of Action

The interaction between this compound and its targets involves the formation of a hydrogen bond with specific amino acids within the target protein . For instance, in the case of BRD4, the this compound scaffold forms a hydrogen bond with Asn140 . This interaction can lead to changes in the conformation and function of the target protein, thereby influencing cellular processes.

Biochemical Pathways

The binding of this compound to BRD4 can affect various biochemical pathways. BRD4 is known to regulate the acetylation level on histones, a process that is crucial for the regulation of chromatin structure and gene transcription . Therefore, the interaction of this compound with BRD4 can potentially influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For example, its interaction with BRD4 can lead to changes in gene transcription, which can subsequently influence various cellular processes . .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbenzo[d]isoxazole can be synthesized through several methods. One common approach involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another method includes the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures . These methods highlight the versatility and efficiency of synthesizing this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Methylbenzo[d]isoxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: Substitution reactions, particularly at the nitrogen and oxygen sites, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and organometallic reagents are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, amines, and other functionalized derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-Methylbenzo[d]isoxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylbenzo[d]isoxazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

3-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUKCDPSYQUYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398986
Record name 3-Methylbenzo[d]isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4825-75-6
Record name 3-Methylbenzo[d]isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Acetic anhydride (7.1 mL, 75 mmol) was added to 24 (7.55 g, 50 mmol) in a 100 mL flask. The mixture was heated to 60° C. for 3 hours followed by evaporation to dryness. Potassium carbonate (8.7 g, 63 mmol) was partly dissolved in 40 mL DMF and added to the mixture. The mixture was stirred at room temperature overnight and finally heated to 100° C. for 30 minutes. Ethyl acetate and water were added. The phases were separated and the aqueous phase was extracted with ethyl acetate and dichloromethane. The combined organic phases were dried over magnesium sulphate and evaporated to dryness to give 5.6 g of a yellow oil. Crude product was purified by column chromatography (100% dichloromethane), producing pure 25 (4.6 g). 1H NMR (CDCl3) δ2.6 (s, 3H), 7.3 (m, 1H), 7.55 (m, 2H), 7.65 (m, 1H).
Quantity
7.1 mL
Type
reactant
Reaction Step One
Name
Quantity
7.55 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylbenzo[d]isoxazole
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3-Methylbenzo[d]isoxazole
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3-Methylbenzo[d]isoxazole
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3-Methylbenzo[d]isoxazole
Reactant of Route 6
3-Methylbenzo[d]isoxazole

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